molecular formula C15H18N2 B14464427 2-Methyl-4-[(2-methylanilino)methyl]aniline CAS No. 72621-64-8

2-Methyl-4-[(2-methylanilino)methyl]aniline

Cat. No.: B14464427
CAS No.: 72621-64-8
M. Wt: 226.32 g/mol
InChI Key: QJTNVGFANPUWCI-UHFFFAOYSA-N
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Description

2-Methyl-4-[(2-methylanilino)methyl]aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of two methyl groups and an aniline moiety, making it a significant molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-[(2-methylanilino)methyl]aniline can be achieved through several methods. One common approach involves the condensation of 2-methylaniline with formaldehyde, followed by a reduction step. The reaction typically occurs in the presence of a catalyst such as palladium or nickel under hydrogenation conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as nitration, reduction, and amination, utilizing reagents like sodium borohydride and methanol .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-[(2-methylanilino)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and aminophenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Methyl-4-[(2-methylanilino)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-4-[(2-methylanilino)methyl]aniline exerts its effects involves interactions with various molecular targets. It can act as an inhibitor of specific enzymes, affecting metabolic pathways and cellular processes. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-[(2-methylanilino)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized organic compounds and in applications requiring specific reactivity profiles .

Properties

CAS No.

72621-64-8

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

2-methyl-4-[(2-methylanilino)methyl]aniline

InChI

InChI=1S/C15H18N2/c1-11-5-3-4-6-15(11)17-10-13-7-8-14(16)12(2)9-13/h3-9,17H,10,16H2,1-2H3

InChI Key

QJTNVGFANPUWCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=C(C=C2)N)C

Origin of Product

United States

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